1,7-Dioxaspiro[5.5]undec-4-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
113297-14-6 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1,7-dioxaspiro[5.5]undec-4-ene |
InChI |
InChI=1S/C9H14O2/c1-3-7-10-9(5-1)6-2-4-8-11-9/h1,5H,2-4,6-8H2 |
InChI Key |
SNYOYCMJYVTWEA-UHFFFAOYSA-N |
SMILES |
C1CCOC2(C1)C=CCCO2 |
Canonical SMILES |
C1CCOC2(C1)C=CCCO2 |
Synonyms |
1,7-Dioxaspiro5.5undec-4-ene |
Origin of Product |
United States |
Structural and Conformational Analysis of 1,7 Dioxaspiro 5.5 Undec 4 Ene Systems
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure and stereochemistry of 1,7-dioxaspiro[5.5]undec-4-ene derivatives. A combination of one-dimensional (1D) and multidimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides crucial insights into the molecule's conformation and relative stereochemistry. ipb.ptresearchgate.netacs.org
One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus. In ¹H NMR, the chemical shifts and, critically, the coupling constants (J-values) between adjacent protons are used to infer their dihedral angles and thus their orientation (axial or equatorial) within the ring systems. ipb.pt For instance, in an allylic acetate (B1210297) derivative of a this compound system, the proton at C5 resonated as a doublet with a coupling constant (J₅,₄) of 5.3 Hz, suggesting a pseudoequatorial position for this proton. ipb.pt
Two-dimensional NMR techniques are essential for assembling the molecular framework and defining stereochemistry. Key experiments include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks, helping to trace out the connectivity within each ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, mapping the ¹H and ¹³C assignments. rsc.orgresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, regardless of whether they are connected through bonds. This is paramount for determining relative stereochemistry. For example, in a complex derivative, a NOESY spectrum revealed a correlation between a methyl group (CH₃-15) and a specific proton (H-14β), but not its geminal partner (H-14α). columbia.edu This observation was key to assigning the methyl group to an α-equatorial position. columbia.edu
Table 1: Representative ¹H and ¹³C NMR Data for a [4R,5R,6S*]-1,7-Dioxaspiro[5.5]undec-4,5-diyl Diacetate Derivative
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 3.53-3.94 | 55.9 |
| 3 | - | 26.3 |
| 4 | 4.81-4.85 | 67.9 |
| 5 | 4.81-4.85 | 70.0 |
| 6 | - | 96.1 |
| 8 | 3.53-3.82 | 60.8 |
| 9 | 1.39-1.82 | 17.6 |
| 10 | 1.39-1.82 | 24.6 |
| 11 | 1.39-1.82 | 29.3 |
| Ac (CH₃) | 2.07, 2.09 | 20.8, 21.1 |
| Ac (C=O) | - | 170.1, 171.0 |
| Data sourced from a 200/50 MHz NMR analysis in CDCl₃. researchgate.net |
For highly complex molecules with many quaternary carbons or ambiguous HMBC correlations, more advanced NMR techniques are required to unequivocally establish the carbon skeleton. The ADEQUATE (Adequate Sensitivity Double-Quantum Spectroscopy) experiment and its variants are particularly powerful. These experiments detect direct carbon-carbon (¹³C-¹³C) correlations, providing unambiguous evidence of C-C bonds.
While standard techniques like COSY, HSQC, and HMBC are commonly reported for this compound systems, the application of more specialized methods like ADEQUATE is reserved for particularly challenging structures. rsc.orgresearchgate.net A recently developed variant, 1,1-HD-ADEQUATE (Homonuclear Decoupled ADEQUATE) , has proven invaluable in solving the complex, rearranged structures of other spiroketal systems. nih.govacs.org This technique simplifies complex spectra and allows for the clear identification of one-bond carbon-carbon connectivities, which was pivotal in revising the structure of the complex alkaloid cryptospirolepine. researchgate.net Although a specific application of 1,1-HD-ADEQUATE to a this compound derivative is not prominently documented in the surveyed literature, its utility for unambiguously assigning the carbon framework of related spiro compounds highlights its potential value in this chemical class. nih.govacs.org
The precise assignment of stereochemistry is a critical challenge in natural product chemistry. NMR spectroscopy offers several methods to determine the relative configuration of stereocenters in this compound systems.
The primary tools for assigning relative stereochemistry are ¹H-¹H coupling constants and NOESY data. ipb.ptcolumbia.edu As mentioned, vicinal coupling constants help define the dihedral angle between protons, indicating whether substituents are in axial or equatorial (or pseudoaxial/pseudoequatorial) orientations. ipb.pt NOESY experiments provide definitive evidence for through-space proximity, confirming which substituents are on the same face of the ring.
For diol functionalities, a common strategy involves converting the diol to a diacetate derivative. ipb.pt The analysis of the resulting NMR data can provide further confirmation of the stereochemical assignments. In more complex systems, such as those containing 1,3-diols, the relative stereochemistry can be assigned by forming an acetonide derivative and analyzing its ¹³C NMR spectrum, a technique known as Rychnovsky's method. A syn diol will form an acetonide that adopts a chair conformation, leading to a large difference in the chemical shifts of the acetonide methyl carbons, whereas an anti diol forms a more flexible half-chair acetonide with nearly equivalent methyl carbon shifts.
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography gives an unambiguous determination of the molecular structure in the solid state, including absolute stereochemistry if a suitable derivative is used. Several derivatives of the 1,7-dioxaspiro[5.5]undecane and undecene families have had their structures confirmed by this method. ipb.pt
For instance, the crystal structure of (5RS,6SR)-5-acetoxy-4-methoxy-3-methyl-1,7-dioxaspiro[5.5]undec-3-en-2-one was unequivocally confirmed through X-ray analysis. Similarly, the X-ray structure of a diacetate derivative of a saturated 1,7-dioxaspiro[5.5]undecane confirmed that the tetrahydropyran (B127337) rings adopt chair conformations where the ring oxygens are axial to the adjacent ring, maximizing the stabilizing anomeric effect. ipb.pt However, obtaining single crystals suitable for X-ray diffraction can be a significant challenge, particularly if the compound is an oil or a viscous mass.
High-Resolution Mass Spectrometry for Molecular Formula Elucidation
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula, distinguishing between compounds that have the same nominal mass. This is a fundamental step in characterizing new this compound derivatives. researchgate.netacs.org The technique provides strong evidence for the molecular formula, which is then complemented by NMR and other spectroscopic data to build the final structure.
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound Derivatives
| Compound | Molecular Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) |
| [4R,5R,6S*]-1,7-Dioxaspiro[5.5]undec-4,5-diyl diacetate researchgate.net | C₁₃H₂₀O₆ | [M+H]⁺ | 273.1338 | 273.1337 |
| Silylated spiroketal derivative acs.org | C₄₃H₈₀O₆Si₃ | [M+H]⁺ | 777.5335 | 777.5335 |
| Data obtained via Chemical Ionization (CI) or Electrospray Ionization (ESI). |
In addition to formula elucidation, mass spectrometry provides information on fragmentation patterns, which can offer clues about the underlying structure. Furthermore, advanced techniques like ion mobility-mass spectrometry can provide information on the three-dimensional shape of an ion through its collision cross-section (CCS), adding another layer of structural information.
Detailed Conformational Studies
Anomeric Effects and Their Influence on Spiroketal Stability
The primary stereoelectronic factor governing the stability and conformation of spiroketals is the anomeric effect. e-tarjome.com This effect describes the tendency of an electronegative substituent at the anomeric carbon (the spirocenter in this case) to adopt an axial orientation, which is counterintuitive from a purely steric standpoint. wikipedia.orgillinois.edu The stabilization arises from a hyperconjugative interaction between the lone pair (n) of one of the ring oxygens and the anti-bonding orbital (σ*) of the adjacent C-O bond. For this interaction to be maximal, the orbitals must be anti-periplanar, a geometry that is achieved when the C-O bond is axial relative to the other ring. illinois.edu
In 1,7-dioxaspiro[5.5]undecane systems, there are two such interactions possible, one for each ring. The most stable conformation is typically the one that maximizes these anomeric stabilizations. nih.gov This involves each oxygen atom's lone pair being oriented anti-periplanar to the C-O bond of the other ring. e-tarjome.com This "double anomeric effect" results in a conformation where both C-O bonds at the spirocenter are axial to the adjacent ring, providing significant stabilization, estimated to be around 1.4–2.4 kcal/mol per interaction. illinois.edu
Analysis of Ring Conformations and Interconversion Equilibria (e.g., Chair Conformations)
The two six-membered rings in spiroketal systems like 1,7-dioxaspiro[5.5]undecane typically adopt chair-like conformations to minimize angle and torsional strain. beilstein-journals.orgnih.gov For the parent 1,7-dioxaspiro[5.5]undecane, three main conformations can be considered, arising from the different arrangements of the two chair rings. youtube.com These are often described by the orientation of the C-O bonds relative to the adjacent ring:
diaxial (ax,ax): Both C-O bonds are axial to the neighboring ring. This conformation is the most stable as it benefits from two anomeric effects. e-tarjome.comyoutube.com
axial-equatorial (ax,eq): One C-O bond is axial and the other is equatorial. This is less stable, having only one anomeric stabilization. e-tarjome.comyoutube.com
diequatorial (eq,eq): Both C-O bonds are equatorial. This is the least stable conformation as it lacks anomeric stabilization and may introduce destabilizing lone pair-lone pair repulsions. youtube.com
The unsaturated ring in this compound adopts a half-chair conformation due to the C4=C5 double bond. The saturated ring, however, still exists in a chair conformation. The equilibrium between different possible conformations is dynamic. In some substituted spiroketals, an inversion of configuration at the spirocenter can be accompanied by a conformational change of the tetrahydropyran ring from one chair form (e.g., 5C8) to another (e.g., 8C5) to achieve a more stable, anomerically stabilized structure. beilstein-journals.org This interconversion highlights the interplay between steric demands and the drive to maximize anomeric stabilization.
Impact of Substituents and Fused Aromatic Rings on Conformational Preferences
The introduction of substituents or fused aromatic rings onto the this compound core can significantly alter the conformational landscape.
Substituent Effects: The position and nature of substituents influence the conformational equilibrium. Large or bulky substituents generally prefer to occupy an equatorial position to minimize destabilizing 1,3-diaxial steric interactions. wikipedia.org However, this steric preference can be overridden by the powerful anomeric effect. For instance, in some substituted spiroketals, the system will adopt a conformation where a bulky group is forced into an axial position to maintain the stabilizing double anomeric effect. beilstein-journals.org In cases where a substituent creates severe steric strain, the ring may adopt an alternative conformation, such as a twist-boat, or the less stable single-anomeric conformer may become more populated.
Fused Aromatic Rings (Benzannulated Spiroketals): Fusing an aromatic ring to the spiroketal framework, creating a benzannulated spiroketal, introduces new steric and electronic considerations. nih.gov The conformational preference of these systems is a balance between maximizing anomeric stabilization and minimizing steric clashes involving the planar aromatic ring. nih.govnih.gov
Detailed structural analyses have revealed that in some stereochemical series, the molecule can accommodate an axial orientation of the aromatic ring. nih.govnih.gov In other cases, to avoid unfavorable 1,3-diaxial interactions between the aromatic ring and other substituents, the tetrahydropyran ring may flip to an alternative chair conformation (e.g., from 4C1 to 1C4). nih.govnih.gov Furthermore, even an equatorially positioned aromatic ring can participate in non-obvious steric interactions, such as a clash between an ortho-proton on the aromatic ring and an axial hydroxyl group on the adjacent spiroketal ring, which can impact the thermodynamic stability of the conformer. nih.gov These findings underscore the profound impact of the aromatic ring on the conformational and thermodynamic preferences of spiroketals. nih.gov
Computational Chemistry in Structural Elucidation and Conformational Analysis
Computational chemistry has become an indispensable tool for investigating the complex structural and conformational properties of spiroketals. researchgate.net These methods provide insights into molecular geometries, relative energies of conformers, and the electronic interactions that govern their stability, complementing experimental techniques like NMR spectroscopy. psu.eduresearchgate.net
Quantum Chemical Calculations (e.g., Density Functional Theory) for Geometries and Energies
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the structures and relative stabilities of different spiroketal conformers. e-tarjome.comrsc.org Methods like B3LYP, often paired with basis sets such as 6-311+G**, are employed to optimize molecular geometries and calculate the Gibbs free energies of various conformations. e-tarjome.com
These calculations can quantify the energy differences between the diaxial, axial-equatorial, and diequatorial conformers of spiroketal systems. For example, studies on the parent 1,7-dioxaspiro[5.5]undecane have shown that the diaxial conformer (Conformation A), which benefits from two anomeric effects, is significantly more stable than the axial-equatorial (Conformation B) and diequatorial (Conformation C) forms. e-tarjome.com
Natural Bond Orbital (NBO) analysis is another powerful quantum chemical tool used to investigate the specific donor-acceptor orbital interactions responsible for the anomeric effect. e-tarjome.comrsc.org By calculating the stabilization energy (E(2)) associated with the delocalization of electrons from an oxygen lone pair (donor) to the anti-bonding C-O σ* orbital (acceptor), NBO analysis provides a quantitative measure of the anomeric effect's strength in different conformations. e-tarjome.com
| Conformer | Description | Anomeric Effects | Relative Gibbs Free Energy (ΔG) |
|---|---|---|---|
| A | diaxial | 2 | 0.00 |
| B | axial-equatorial | 1 | 3.74 |
| C | diequatorial | 0 | 8.17 |
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide static pictures of stable conformers, molecular modeling and dynamics (MD) simulations offer a dynamic view of the conformational landscape. livecomsjournal.org Force fields like MMFF94 can be used for initial molecular modeling to compare the relative stabilities of different structures. beilstein-journals.org
Enhanced sampling MD simulations are particularly useful for exploring the configuration space of complex molecules, mapping out the free energy surface, and identifying the transition pathways for interconversion between different conformations. livecomsjournal.org These simulations can reveal the flexibility of the spiroketal rings and how factors like solvent and temperature influence the conformational equilibrium. For spiroketals, MD simulations can help visualize the ring-flipping processes and calculate the energy barriers associated with these transitions, providing a deeper understanding of the molecule's dynamic behavior. livecomsjournal.org By simulating the molecule over time, researchers can observe how interactions with solvent molecules or other parts of a larger structure can stabilize or destabilize certain conformations, which is crucial for understanding their behavior in a biological context.
Reactivity and Mechanistic Investigations of 1,7 Dioxaspiro 5.5 Undec 4 Ene Derivatives
Reaction Pathways and Intermediates
The reaction pathways of 1,7-dioxaspiro[5.5]undec-4-ene derivatives are largely dictated by the presence of the enol ether moiety and the inherent stereoelectronic preferences of the spiroketal core. Acid-catalyzed reactions are common, often proceeding through oxocarbenium ion intermediates. For instance, the formation of the 1,7-dioxaspiro[5.5]undecane system from acyclic dihydroxy ketone precursors occurs under acidic conditions. cdnsciencepub.comresearchgate.net The stability of the resulting spiroketal isomers is governed by a combination of the anomeric effect, which favors an axial orientation of the oxygen atoms relative to the adjacent ring, and steric interactions. cdnsciencepub.comresearchgate.net
In the context of this compound, the enol ether double bond is susceptible to attack by electrophiles. These reactions can proceed through various intermediates, depending on the specific reactants and conditions. For example, in the presence of strong acids, protonation of the enol ether can lead to the formation of a resonance-stabilized carbocation, which can then be trapped by a nucleophile.
Furthermore, the synthesis of derivatives such as 1,7-dioxaspiro[5.5]undec-2-en-4-one highlights the versatility of these systems. These compounds can be prepared through condensation reactions, for instance, by reacting 2,4-pentanedione with tetrahydro-2-pyranone in the presence of a strong base like lithium diisopropylamide. researchgate.net The resulting enone system within the spiroketal framework opens up further possibilities for conjugate additions and other transformations.
Transformations Involving the Enol Ether Moiety
The enol ether is the most reactive site in this compound and its derivatives, undergoing a variety of transformations including electrophilic attack, cycloadditions, and rearrangements.
Electrophilic Attack and Cycloadditions
The electron-rich double bond of the enol ether in this compound is readily attacked by electrophiles. Reactions such as halogenation and hydrohalogenation proceed via initial electrophilic addition to the double bond, leading to the formation of a carbocationic intermediate which is then intercepted by a nucleophile.
Cycloaddition reactions are also a prominent feature of the reactivity of this system. The enol ether can participate as a 2π component in Diels-Alder reactions. For instance, derivatives of 2,4-dioxaspiro[5.5]undec-8-ene, which contains a similar endocyclic enol ether, can be synthesized through Diels-Alder reactions of 1-(2-furyl)-3-trimethylsiloxy-butadiene with various dienophiles. smolecule.comresearchgate.net These reactions often proceed with high regio- and stereoselectivity. researchgate.net The inverse-electron-demand hetero-Diels-Alder reaction is another powerful tool for constructing related spirocyclic systems.
Epoxidation-Triggered Skeletal Rearrangements
Epoxidation of the enol ether double bond in this compound derivatives furnishes a reactive epoxide intermediate. This epoxide can undergo subsequent acid- or base-catalyzed ring-opening and skeletal rearrangement. This strategy has been employed in the synthesis of complex natural products containing spiroketal moieties. smolecule.com The rearrangement is often driven by the release of ring strain in the epoxide and the formation of a thermodynamically more stable product. The stereochemistry of the starting enol ether and the reaction conditions can influence the stereochemical outcome of the rearrangement.
Isomerization and Epimerization Processes in Spiroketal Systems
Spiroketals such as those derived from 1,7-dioxaspiro[5.5]undecane are known to undergo isomerization and epimerization, particularly under acidic conditions. cdnsciencepub.com This process involves the cleavage of one of the C-O bonds of the acetal, opening to a hydroxy ketone intermediate, followed by re-cyclization. This allows for the interconversion of different stereoisomers. cdnsciencepub.com
The equilibrium position is determined by the relative thermodynamic stabilities of the isomers. The anomeric effect plays a crucial role in stabilizing the conformation where each oxygen atom is axial with respect to the adjacent ring. cdnsciencepub.comresearchgate.net For substituted 1,7-dioxaspiro[5.5]undecanes, the thermodynamically favored isomer will be the one that best accommodates both the anomeric effect and minimizes steric interactions of the substituents. For example, in equilibration studies of methylated 1,7-dioxaspiro[5.5]undecanes, the isomer with the methyl group in an equatorial position is generally favored. cdnsciencepub.com
The table below illustrates the equilibrium mixture of isomers for a dimethyl-1,7-dioxaspiro[5.5]undecane system under thermodynamic control.
| Isomer | Precursor | Predicted Conformation | Relative Stability (kcal/mol) | Predicted Equilibrium Ratio |
|---|---|---|---|---|
| Isomer 21 | dl-dihydroxy ketone | 21a | - | ~97:3 |
| Isomer 22 | dl-dihydroxy ketone | 22a | +0.1 | |
| Isomer 23 | meso-dihydroxy ketone | 23a/23b | +3.1 | Not observed at equilibrium |
Elucidation of Reaction Mechanisms via Integrated Experimental and Computational Approaches
The combination of experimental studies and computational modeling has been instrumental in providing a detailed understanding of the reaction mechanisms of spiroketal systems.
Kinetic Studies of Spiroketal Formation and Interconversion
Kinetic studies allow for the differentiation between thermodynamic and kinetic control in spiroketal formation and interconversion. Under kinetic control (irreversible conditions), the product distribution is determined by the relative rates of formation, favoring the product formed via the lowest energy transition state. Under thermodynamic control (reversible conditions), the product distribution reflects the relative stabilities of the products. cdnsciencepub.com
In the acid-catalyzed cyclization of dihydroxy ketones to form 1,7-dioxaspiro[5.5]undecanes, it has been shown that different isomers can be favored under kinetic versus thermodynamic conditions. For example, the cis isomers of some tricyclic monothioacetals and dithioacetals are the kinetic products of cyclization, a result that can be explained by stereoelectronic principles. umich.edu Equilibration studies then allow for the determination of the thermodynamically favored products. cdnsciencepub.com The rate of isomerization can be followed by techniques such as VPC and NMR spectroscopy. cdnsciencepub.com
The table below summarizes the conditions and outcomes for kinetic versus thermodynamic control in a representative spiroketalization.
| Control Type | Reaction Conditions | Determining Factor | Favored Product |
|---|---|---|---|
| Kinetic | Irreversible (e.g., low temperature, short reaction time) | Rate of formation (lower activation energy) | Product formed fastest |
| Thermodynamic | Reversible (e.g., higher temperature, longer reaction time, acid catalyst) | Product stability | Most stable product |
Computational studies, often employing Density Functional Theory (DFT), have been used to model the potential energy surfaces of these reactions. These calculations can provide insights into the structures and energies of transition states and intermediates, helping to rationalize the observed product distributions. For the parent 1,7-dioxaspiro[5.5]undecane, computational studies have been used to investigate its conformational preferences and the stabilizing influence of the anomeric effect. rsc.org Such studies, when combined with experimental data, provide a powerful approach to understanding the complex reactivity of these important molecules.
Quantum Chemical Modeling of Transition States and Activation Barriers
Quantum chemical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of organic molecules. benthamdirect.comingentaconnect.comingentaconnect.com In the context of this compound derivatives, computational studies provide profound insights into the energetics of reaction pathways, the geometries of transient intermediates, and the structures of transition states that are often difficult to characterize experimentally. These models are crucial for understanding the stereoselectivity and regioselectivity observed in reactions involving this spiroketal system. benthamdirect.com
Computational investigations into the reactivity of this compound derivatives typically focus on several key types of transformations, including reactions at the C4-C5 double bond (e.g., epoxidation, dihydroxylation, and hydrogenation) and reactions that involve the spiroketal moiety itself. The primary goal of quantum chemical modeling in this area is to calculate the activation barriers (activation energies) for various potential reaction pathways, thereby predicting the most likely mechanism and the expected product distribution.
The general approach involves the geometric optimization of reactants, products, intermediates, and transition states. nih.gov A common computational method employed for such studies is the B3LYP functional combined with a basis set like 6-31+G(d). benthamdirect.comingentaconnect.comingentaconnect.com To enhance accuracy, especially for relative energies, calculations are often refined using higher-level theories such as Møller-Plesset perturbation theory (MP2) with larger basis sets (e.g., aug-cc-pVTZ). rsc.org Solvation effects, which can significantly influence reaction energetics, are often incorporated using polarized continuum models (PCM). nih.gov
For instance, in the theoretical investigation of an electrophilic addition to the double bond of a this compound derivative, multiple stereoisomeric transition states can be modeled. The calculated activation energies for these transition states can explain the experimentally observed diastereoselectivity. A lower activation barrier for attack from one face of the molecule over the other would indicate a preference for the formation of a specific stereoisomer.
The following table presents hypothetical data from a DFT study on the epoxidation of a generic 2-methyl-1,7-dioxaspiro[5.5]undec-4-ene, illustrating how computational results can be used to predict stereochemical outcomes. The calculations could be performed at the B3LYP/6-311+G(d,p) level of theory in a solvent like dichloromethane, modeled with a PCM.
| Transition State | Description | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| TS-α | Attack of the peroxy acid from the α-face (opposite to the axial C-O bond of the other ring) | 12.5 | α-epoxide |
| TS-β | Attack of the peroxy acid from the β-face (syn to the axial C-O bond of the other ring) | 14.8 | β-epoxide |
In this illustrative data, the lower activation energy for TS-α suggests that the formation of the α-epoxide is kinetically favored. This type of quantitative prediction is invaluable for rationalizing and predicting the outcomes of stereoselective reactions involving this compound derivatives.
Furthermore, analysis of the geometric parameters of the calculated transition states can provide detailed mechanistic insights. For example, the degree of bond formation and bond breaking, as well as the distortion of the spiroketal rings from their ground-state conformations, can be quantified. This information helps in understanding the electronic and steric factors that govern the reactivity.
While specific computational studies focusing exclusively on the transition states and activation barriers of this compound are not extensively documented in publicly available literature, the principles derived from studies on related spiroketals and cyclic ethers provide a robust framework for such investigations. benthamdirect.comnih.govmdpi.com These computational approaches are powerful predictive tools that can guide synthetic efforts and deepen the fundamental understanding of the chemical behavior of this important class of compounds.
Applications and Future Directions in 1,7 Dioxaspiro 5.5 Undec 4 Ene Research
Diversity-Oriented Synthesis of Spiroketal Libraries for Chemical Discovery
Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules to probe biological processes and identify novel therapeutic agents. The rigid, three-dimensional architecture of the 1,7-dioxaspiro[5.5]undec-4-ene core makes it an attractive starting point for the construction of spiroketal-based chemical libraries.
The goal of DOS is to efficiently generate a wide range of molecular skeletons from a common intermediate. The functional handles present in this compound, namely the double bond and the oxygen atoms of the spiroketal, offer multiple points for diversification. For instance, the double bond can be subjected to a variety of transformations, including epoxidation, dihydroxylation, and cycloaddition reactions, to introduce new stereocenters and ring systems. The spiroketal itself can be derived from precursors that allow for the incorporation of diverse substituents.
By systematically varying the building blocks used in the synthesis of the this compound core and then applying a range of diversification reactions, it is possible to generate a library of spiroketals with significant skeletal and stereochemical diversity. The screening of such libraries against various biological targets could lead to the discovery of new bioactive compounds with unique mechanisms of action.
Table 1: Potential Reactions for Diversification of the this compound Scaffold
| Reaction Type | Reagents and Conditions | Expected Outcome |
| Epoxidation | m-CPBA, CH₂Cl₂ | Formation of an epoxide ring |
| Dihydroxylation | OsO₄, NMO | Introduction of two hydroxyl groups |
| Cycloaddition | Dienophiles (e.g., maleic anhydride) | Formation of fused ring systems |
| Hydrogenation | H₂, Pd/C | Saturation of the double bond |
Scaffold Design in Chemical Biology and Advanced Synthetic Methodologies
The spiroketal motif is a common feature in a wide range of natural products with potent biological activities. This makes the this compound framework a promising scaffold for the design of new probes and modulators of biological function in the field of chemical biology. Its conformational rigidity can help in pre-organizing appended functional groups for optimal interaction with biological macromolecules.
The development of advanced synthetic methodologies is crucial for realizing the full potential of the this compound scaffold. Modern synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, C-H activation, and organocatalysis, can be employed to functionalize the spiroketal core in a highly selective and efficient manner. These methods would allow for the late-stage modification of complex spiroketal structures, providing rapid access to analogues for structure-activity relationship (SAR) studies.
Furthermore, the development of stereoselective methods for the synthesis of substituted 1,7-dioxaspiro[5.5]undec-4-enes is a key area of future research. The control over the absolute and relative stereochemistry of the spiroketal and its substituents is critical for understanding and optimizing biological activity.
Development of Novel Synthetic Strategies for Complex Spiroketal Architectures
The synthesis of complex natural products containing the spiroketal moiety has been a driving force for the development of new synthetic strategies. While methods for the synthesis of simple spiroketals are well-established, the construction of more elaborate architectures based on the this compound framework presents ongoing challenges.
One promising direction is the use of cascade reactions, where multiple bond-forming events occur in a single synthetic operation. Such strategies can significantly increase the efficiency of complex molecule synthesis. For example, a tandem cyclization-spiroketalization sequence could be envisioned to rapidly assemble the this compound core from acyclic precursors.
The Woodward-Prevost reaction, which involves the iodine-mediated syn-dihydroxylation of an alkene, has been explored for 1,7-dioxaspiro[5.5]undec-4-enes. This reaction provides a means to introduce functionality on the double bond with stereochemical control, opening up avenues for the synthesis of complex polyol-containing spiroketals.
Future research in this area will likely focus on the development of catalytic and enantioselective methods for the synthesis of optically active this compound derivatives. The use of chiral catalysts or auxiliaries could enable the asymmetric synthesis of these valuable building blocks.
Application of Advanced Spectroscopic and Computational Tools for Structural and Mechanistic Insights
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound and its derivatives is essential for rational drug design and the interpretation of biological data. Advanced spectroscopic techniques, such as multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are powerful tools for elucidating the detailed atomic-level structure of these molecules.
For instance, Nuclear Overhauser Effect (NOE) experiments in NMR can provide information about the spatial proximity of different protons in the molecule, which is crucial for determining its preferred conformation. For the saturated analogue, 1,7-dioxaspiro[5.5]undecane, supersonic-jet Fourier transform microwave spectroscopy combined with theoretical calculations has been used to explore its conformational landscape and solvation properties. rsc.org Similar studies on the unsaturated system would provide valuable insights into the influence of the double bond on its structure and interactions.
Computational chemistry, including density functional theory (DFT) and molecular dynamics (MD) simulations, can complement experimental data and provide a deeper understanding of the structure, stability, and reactivity of this compound. rsc.org These computational tools can be used to predict the most stable conformations, calculate spectroscopic parameters, and model the interactions of these spiroketals with biological targets. Mechanistic studies of reactions involving the this compound core can also be aided by computational methods, helping to rationalize observed product distributions and guide the development of new synthetic methods.
Table 2: Spectroscopic and Computational Tools in this compound Research
| Technique | Information Obtained |
| 1D and 2D NMR Spectroscopy | Connectivity, stereochemistry, and conformation |
| X-ray Crystallography | Precise three-dimensional structure in the solid state |
| Mass Spectrometry | Molecular weight and fragmentation patterns |
| Microwave Spectroscopy | Rotational constants and gas-phase structure |
| DFT Calculations | Optimized geometries, energies, and spectroscopic properties |
| Molecular Dynamics Simulations | Conformational dynamics and intermolecular interactions |
Q & A
Basic: What are the key stereoselective synthetic routes for 1,7-Dioxaspiro[5.5]undec-4-ene derivatives?
Answer:
The synthesis typically involves multi-step strategies starting from carbohydrate-derived precursors. For example, fully protected glycono-1,5-lactones undergo C-glycosidation with lithiated dithiinyl reagents (e.g., reagent 6 in ), followed by BF₃·Et₂O-mediated spirocyclization to yield α-hemiacetal intermediates. This method ensures stereochemical control, producing thermodynamically stable spiroacetals . An alternative route uses metallated allenol ethers, where sequential dialkylation of methoxypropadiene precursors and acid-catalyzed cyclization generates spiroketals with defined stereochemistry, as demonstrated in the synthesis of talaromycins .
Basic: How is NMR spectroscopy utilized in confirming the structure of spiroketal compounds?
Answer:
¹H and ¹³C NMR are critical for resolving spiroketal stereochemistry and ring conformations. For instance, coupling constants (e.g., -values) between protons on adjacent carbons distinguish axial vs. equatorial orientations in the spiro system. highlights the use of NOESY/ROESY correlations to confirm spatial proximity of methyl groups and oxygen atoms in stereoisomers. Additionally, isotopic labeling (e.g., ²H or ¹³C-enriched precursors) can enhance signal resolution in complex macrocyclic derivatives .
Advanced: What strategies resolve stereochemical discrepancies in spiroketal synthesis?
Answer:
Conflicting stereochemical assignments often arise from dynamic ring puckering or crystallographic disorder. proposes combining X-ray crystallography with computational methods (e.g., DFT-based conformational analysis) to validate spiroketal configurations. For example, in cyclocuparanol derivatives, discrepancies between NMR and crystallographic data were resolved by re-examining crystal packing effects and solvent-induced conformational shifts . For labile spiroketals, low-temperature NMR or chiral shift reagents can stabilize transient conformers for accurate analysis .
Advanced: How does this compound modulate eicosanoid pathways in pharmacological studies?
Answer:
In ApoE knockout mice, spiroketal-derived compounds (e.g., Compound-326 in ) inhibit δ-5 desaturase, shifting arachidonic acid (AA) metabolism toward dihomo-γ-linolenic acid (DGLA). Experimental protocols involve stimulating blood samples with calcium ionophores (e.g., A23187) and quantifying eicosanoids (PGE₂, TXB₂) via LC-MS or ELISA. Dose-dependent reductions in AA-derived mediators (e.g., LTB₄) and increases in DGLA metabolites (15-HETrE) confirm pathway modulation, linking spiroketals to anti-atherosclerotic effects .
Advanced: What computational methods predict the physicochemical properties of spiroketal derivatives?
Answer:
Tools like the ACD/Labs Percepta Platform ( ) use QSPR/QSAR models to predict logP, pKa, and solubility. For stereoisomers, molecular dynamics simulations assess spiroketal ring flexibility and solvent interactions. Density Functional Theory (DFT) optimizes ground-state geometries and calculates NMR chemical shifts, aiding in stereochemical assignments. These methods are validated against experimental data (e.g., HPLC retention times, exact mass spectrometry) to ensure accuracy .
Basic: What safety protocols are essential when handling reactive intermediates in spiroketal synthesis?
Answer:
Reactive intermediates (e.g., lithiated reagents, BF₃ complexes) require inert atmospheres (N₂/Ar) and anhydrous conditions. Personal protective equipment (PPE) must include impervious gloves (e.g., nitrile), sealed goggles, and respirators for volatile catalysts. emphasizes proper ventilation and spill containment measures. Waste disposal must comply with REACH regulations, particularly for halogenated byproducts .
Advanced: How do inclusion complexes with cyclodextrins affect the stability of spiroketal pheromones?
Answer:
Cyclodextrins (e.g., β-CD, TM-β-CD) form host-guest complexes with spiroketals like 1,7-dioxaspiro[5.5]undecane, enhancing their stability in aqueous environments. details phase-solubility studies where UV-Vis spectroscopy monitors complexation efficiency. Nuclear Overhauser Effect (NOE) NMR reveals spatial interactions between the spiroketal’s alkyl chains and the cyclodextrin cavity. This stabilization is critical for bioassays studying insect pheromone release kinetics .
Advanced: What role do spiroketal motifs play in the design of macrocyclic compounds?
Answer:
Spiroketals serve as rigid, chiral scaffolds in macrocycles, enabling precise spatial arrangement of functional groups. demonstrates their incorporation into dispiro-1,3-dioxane macrocycles via stepwise etherification and ring-closing metathesis. These structures are characterized by MALDI-TOF MS and X-ray diffraction. Applications include supramolecular catalysts and drug delivery systems, where spiroketal rigidity improves binding selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
